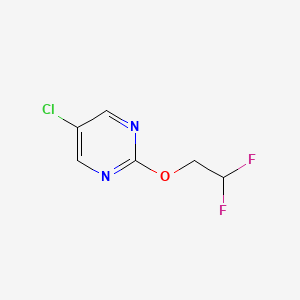

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

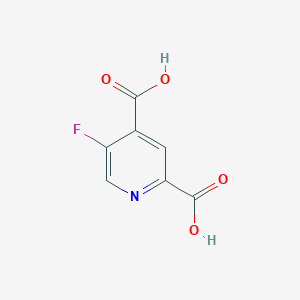

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine is a useful research compound. Its molecular formula is C6H5ClF2N2O and its molecular weight is 194.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry and Pharmacology

Fluorinated pyrimidines (FPs), including compounds related to 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine, play a pivotal role in the treatment of cancer, with 5-fluorouracil (5-FU) being the most prominent example. These compounds have been the subject of extensive research to understand their synthesis, metabolism, and the mechanisms by which they exert their therapeutic effects. Recent advancements have focused on the precise use of FPs in personalized medicine, leveraging fluorine chemistry to enhance the efficacy and targeting of cancer treatments. This includes the development of novel synthesis methods for FPs and their incorporation into RNA and DNA for mechanistic studies. Insights into the structural and dynamic perturbations of nucleic acids by FPs have emerged from both computational and experimental studies, elucidating new targets and mechanisms of action beyond the classical inhibition of thymidylate synthase (TS) (Gmeiner, 2020).

Synthetic Pathways and Hybrid Catalysts

The synthesis and functionalization of pyrimidine cores, including structures related to this compound, have been extensively explored for their broad applicability in medicinal chemistry. Recent reviews highlight the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are significant for their medicinal and pharmaceutical relevance. These synthetic strategies employ a variety of catalysts including organocatalysts, metal catalysts, and green solvents, showcasing the versatility of pyrimidine derivatives in drug development (Parmar, Vala, & Patel, 2023).

Mechanistic Insights and Biological Interactions

Understanding the tautomeric equilibria and molecular interactions of pyrimidine bases, including chlorinated and fluorinated derivatives, provides foundational insights into their biological activities. The stability of these tautomers in different environments is crucial for their integration into biological systems and their pharmacological actions. Studies have focused on the biophysical and computational analyses of pyrimidine derivatives to comprehend their roles in nucleic acid stability and function, which is essential for designing more effective therapeutic agents (Person et al., 1989).

Therapeutic Applications and Anti-inflammatory Properties

Pyrimidine derivatives exhibit a wide range of therapeutic effects, including anti-inflammatory properties. Research into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of pyrimidine compounds has demonstrated their potential as anti-inflammatory agents. This includes the exploration of various synthetic methods to produce novel pyrimidine derivatives with enhanced activity and reduced toxicity, offering promising directions for future drug development (Rashid et al., 2021).

Propiedades

IUPAC Name |

5-chloro-2-(2,2-difluoroethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQUSORPXSXCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)